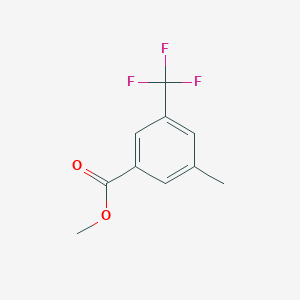

Methyl 3-methyl-5-(trifluoromethyl)benzoate

Description

BenchChem offers high-quality Methyl 3-methyl-5-(trifluoromethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-methyl-5-(trifluoromethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-methyl-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6-3-7(9(14)15-2)5-8(4-6)10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRWZTJHPBADAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl 3-methyl-5-(trifluoromethyl)benzoate" synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 3-methyl-5-(trifluoromethyl)benzoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for Methyl 3-methyl-5-(trifluoromethyl)benzoate, a key intermediate in the development of various agrochemicals and pharmaceuticals. This document is intended for an audience of researchers, medicinal chemists, and process development scientists. We will delve into the strategic considerations for the synthesis of the crucial precursor, 3-methyl-5-(trifluoromethyl)benzoic acid, followed by a detailed protocol for its subsequent esterification. The methodologies presented are grounded in established chemical principles and supported by literature precedents, ensuring scientific integrity and reproducibility.

Introduction: Significance and Retrosynthetic Analysis

Methyl 3-methyl-5-(trifluoromethyl)benzoate is a valuable building block in organic synthesis. The presence of both a methyl and a trifluoromethyl group on the aromatic ring offers unique electronic and steric properties, making it an attractive scaffold for the design of novel bioactive molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Our synthetic strategy is guided by a retrosynthetic analysis that identifies the most logical and efficient route to the target molecule. The primary disconnection point is the ester linkage, leading us back to the corresponding carboxylic acid, 3-methyl-5-(trifluoromethyl)benzoic acid, and methanol. The synthesis of this substituted benzoic acid is the more challenging aspect of the overall pathway and will be the initial focus of our discussion.

Caption: Retrosynthetic analysis of Methyl 3-methyl-5-(trifluoromethyl)benzoate.

Synthesis of the Key Intermediate: 3-Methyl-5-(trifluoromethyl)benzoic Acid

The synthesis of 3-methyl-5-(trifluoromethyl)benzoic acid can be approached through several routes. A highly effective and scalable method involves the carboxylation of a Grignard reagent derived from 1-bromo-3-methyl-5-(trifluoromethyl)benzene. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of Grignard reactions.

Pathway Overview

The synthesis of the carboxylic acid intermediate can be envisioned in two main steps starting from 3,5-dimethylaniline:

-

Sandmeyer Reaction: Conversion of the amino group of 3,5-dimethylaniline to a bromine atom.

-

Trifluoromethylation: Introduction of the trifluoromethyl group.

-

Grignard Reaction and Carboxylation: Formation of the Grignard reagent followed by reaction with carbon dioxide to yield the desired carboxylic acid.

A more direct, albeit potentially more expensive, route begins with a commercially available brominated precursor, which simplifies the initial steps. For the purpose of this guide, we will focus on the Grignard carboxylation of a suitable precursor. A plausible precursor, 1-bromo-3-methyl-5-(trifluoromethyl)benzene, can be synthesized from 3-methyl-5-bromoaniline.

Experimental Protocol: Grignard Carboxylation

This protocol is adapted from established procedures for the carboxylation of aryl Grignard reagents.[1]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Bromo-3-methyl-5-(trifluoromethyl)benzene | 239.03 | 23.9 g | 0.1 |

| Magnesium turnings | 24.31 | 2.67 g | 0.11 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| Iodine | 253.81 | 1 crystal | - |

| Dry Ice (solid CO₂) | 44.01 | ~50 g | Excess |

| 3 M Hydrochloric Acid (HCl) | - | 100 mL | - |

| Diethyl ether | - | 200 mL | - |

| Saturated Sodium Chloride (brine) | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

Preparation: All glassware must be thoroughly dried in an oven and assembled under a nitrogen or argon atmosphere to exclude moisture.

-

Grignard Reagent Formation:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of 1-bromo-3-methyl-5-(trifluoromethyl)benzene in 50 mL of anhydrous THF.

-

Add approximately 10% of the bromide solution to the magnesium. The reaction is initiated by gentle heating. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.

-

Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard solution to 0 °C in an ice bath.

-

In a separate beaker, crush the dry ice into small pieces.

-

Slowly and carefully, pour the Grignard solution onto the crushed dry ice with vigorous stirring. A large amount of CO₂ gas will be evolved.

-

Allow the mixture to warm to room temperature, during which the excess CO₂ will sublime.

-

-

Work-up and Isolation:

-

Quench the reaction mixture by the slow addition of 100 mL of 3 M HCl. This will protonate the carboxylate salt and dissolve any remaining magnesium.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-methyl-5-(trifluoromethyl)benzoic acid.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, to afford the pure carboxylic acid.

Caption: Synthesis of 3-methyl-5-(trifluoromethyl)benzoic acid via Grignard carboxylation.

Final Step: Fischer Esterification

With the key carboxylic acid intermediate in hand, the final step is a classic Fischer esterification to produce the target methyl ester. This is an equilibrium-controlled reaction, and to drive it towards the product, an excess of methanol is typically used.[2][3]

Mechanism and Rationale

The Fischer esterification proceeds via an acid-catalyzed nucleophilic acyl substitution. The acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[3]

Experimental Protocol: Fischer Esterification

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methyl-5-(trifluoromethyl)benzoic acid | 204.15 | 20.4 g | 0.1 |

| Methanol | 32.04 | 100 mL | Excess |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 2 mL | Catalyst |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 100 mL | - |

| Diethyl ether | - | 150 mL | - |

| Saturated Sodium Chloride (brine) | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

Reaction Setup:

-

To a 250 mL round-bottom flask, add 3-methyl-5-(trifluoromethyl)benzoic acid and methanol.

-

Stir the mixture until the acid dissolves.

-

Cool the flask in an ice bath and slowly add the concentrated sulfuric acid dropwise with continuous stirring.

-

-

Reflux:

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Maintain the reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the disappearance of the starting carboxylic acid.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

-

Carefully wash the organic layer with 100 mL of saturated sodium bicarbonate solution to neutralize the unreacted carboxylic acid and the sulfuric acid catalyst. Be cautious as CO₂ evolution will occur.

-

Wash the organic layer with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-methyl-5-(trifluoromethyl)benzoate.

-

-

Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel to yield the final product with high purity.

Caption: Fischer esterification workflow.

Conclusion and Future Perspectives

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of Methyl 3-methyl-5-(trifluoromethyl)benzoate. The two-stage process, involving the synthesis of the carboxylic acid precursor followed by Fischer esterification, utilizes well-established and understood chemical transformations. For industrial applications, optimization of reaction conditions, particularly for the Grignard reaction, and exploration of alternative, more environmentally benign esterification catalysts, such as solid acid catalysts, could be areas of further investigation.[4] The protocols provided herein serve as a robust starting point for researchers and developers in the chemical and pharmaceutical industries.

References

- CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate - Google Patents.

- CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents.

-

Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers - PMC - PubMed Central. Available at: [Link]

-

Preparation of Methyl Benzoate. Available at: [Link]

-

Esterification of benzoic acid to methyl benzoate. Available at: [Link]

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents.

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. Available at: [Link]

-

3-Methyl-5-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775588 - PubChem. Available at: [Link]

Sources

Technical Whitepaper: Methyl 3-methyl-5-(trifluoromethyl)benzoate

CAS 161622-18-0 | Structural Integrity & Synthetic Utility in Medicinal Chemistry

Executive Summary

Methyl 3-methyl-5-(trifluoromethyl)benzoate (CAS 161622-18-0) is a high-value fluorinated aromatic intermediate used primarily in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1] It serves as a critical "privileged scaffold" building block, enabling the introduction of two distinct pharmacophores—a lipophilic trifluoromethyl group (-CF₃) and a sterically demanding methyl group (-CH₃)—in a specific 1,3,5-substitution pattern. This substitution pattern is essential for modulating potency, metabolic stability, and solubility in drug candidates, particularly kinase inhibitors and nuclear receptor modulators.

This guide details the physicochemical properties, validated synthetic pathways, and strategic applications of this compound, providing a roadmap for researchers integrating this moiety into lead optimization campaigns.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

Table 1: Core Technical Specifications

| Property | Specification |

| IUPAC Name | Methyl 3-methyl-5-(trifluoromethyl)benzoate |

| CAS Registry Number | 161622-18-0 |

| Molecular Formula | C₁₀H₉F₃O₂ |

| Molecular Weight | 218.17 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~215–220 °C (Predicted/Analogous extrapolation); Liquid at RT |

| Solubility | Soluble in MeOH, EtOH, DMSO, DCM, EtOAc; Insoluble in water |

| LogP (Predicted) | ~3.2 (High Lipophilicity due to -CF₃) |

| Refractive Index | 1.45–1.47 (Typical for fluorinated benzoates) |

Synthetic Pathways & Production Methodologies[1][7][8][9]

The synthesis of Methyl 3-methyl-5-(trifluoromethyl)benzoate generally follows two distinct strategies: the robust classical esterification (Method A) for scale-up, and transition-metal catalyzed coupling (Method B) for late-stage diversification.

Method A: Acid-Catalyzed Esterification (Standard Protocol)

This is the preferred route for generating gram-to-kilogram quantities, utilizing the commercially available 3-methyl-5-(trifluoromethyl)benzoic acid.

-

Precursor: 3-Methyl-5-(trifluoromethyl)benzoic acid.

-

Reagents: Methanol (solvent/reactant), Sulfuric acid (H₂SO₄) or Thionyl Chloride (SOCl₂).

-

Mechanism: Fischer Esterification or Acyl Chloride intermediate.

Protocol (Self-Validating System):

-

Activation: Dissolve 1.0 eq of 3-methyl-5-(trifluoromethyl)benzoic acid in anhydrous Methanol (10 vol).

-

Catalysis: Add catalytic H₂SO₄ (0.1 eq) dropwise at 0°C OR pre-treat acid with SOCl₂ (1.2 eq) to form the acid chloride, then quench with MeOH.

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until the acid spot disappears.

-

Workup: Concentrate methanol in vacuo. Redissolve residue in EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and Brine.

-

Purification: Dry over MgSO₄, filter, and concentrate. Vacuum distillation yields the pure liquid ester.

Method B: Transition-Metal Catalyzed Trifluoromethylation

For libraries where the ester is pre-formed but the CF₃ group needs to be installed (e.g., Hartwig Method), this route uses aryl halides.

-

Reference: Litvinas, N. D., Fier, P. S., & Hartwig, J. F. (2012). Angew.[2] Chem. Int. Ed.

-

Reagents: (Phen)Cu-CF₃ or similar electrophilic/nucleophilic CF₃ sources.

-

Utility: Allows for late-stage introduction of the CF₃ group if the specific benzoic acid is unavailable.

Visualization: Synthetic Logic Flow

The following diagram illustrates the retrosynthetic logic and forward synthesis pathways.

Caption: Figure 1. Synthetic pathways for CAS 161622-18-0, highlighting the primary esterification route and potential transition-metal catalyzed entry points.

Applications in Drug Discovery & Medicinal Chemistry

This intermediate is not merely a passive linker; it actively contributes to the pharmacodynamic profile of the final drug molecule through two key mechanisms known as the "Magic Methyl" effect and Bioisosteric Fluorination.

The Trifluoromethyl (-CF₃) Effect[7][11]

-

Metabolic Blocking: The CF₃ group at the 5-position blocks Cytochrome P450-mediated oxidation, significantly extending the half-life (

) of the drug. -

Lipophilicity: It increases logP, enhancing membrane permeability and blood-brain barrier (BBB) penetration.

-

Electronic Modulation: The strong electron-withdrawing nature (

) lowers the pKa of neighboring functional groups (e.g., amides derived from the ester), potentially strengthening hydrogen bond interactions with target proteins.

The "Magic Methyl" Effect

-

Conformational Lock: The methyl group at position 3 introduces steric strain that can force the benzene ring into a preferred dihedral angle relative to the rest of the molecule. This "pre-organization" reduces the entropic penalty of binding to a receptor.

-

Solubility Break: Unlike a symmetrical 3,5-bis(CF₃) substitution, the asymmetry provided by the methyl group disrupts crystal packing, often improving the solubility of the final API.

Visualization: Structure-Activity Relationship (SAR)

Caption: Figure 2.[3] Pharmacophore analysis of the Methyl 3-methyl-5-(trifluoromethyl)benzoate scaffold, detailing the specific medicinal chemistry roles of each substituent.

Handling, Safety, and Stability

Signal Word: WARNING

Hazard Statements (GHS):

-

H227: Combustible liquid.

Handling Protocol:

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the ester over long periods.

-

Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References

-

Litvinas, N. D., Fier, P. S., & Hartwig, J. F. (2012). "A General Strategy for the Perfluoroalkylation of Arenes and Heteroarenes using Arylboronate Esters and Iodides." Angewandte Chemie International Edition, 51(2), 536–539. Link

-

PubChem Compound Summary. (n.d.). "Methyl 3-methyl-5-(trifluoromethyl)benzoate (CAS 161622-18-0)."[1] National Center for Biotechnology Information. Link

-

Schönherr, H., & Cernak, T. (2013). "Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions." Angewandte Chemie International Edition, 52(47), 12256–12267. (Contextual reference for "Magic Methyl" effect). Link

-

ChemicalBook. (2024).[7] "Product Specifications: Methyl 3-methyl-5-(trifluoromethyl)benzoate." Link

Sources

- 1. Methyl 3-methyl-5-(trifluoromethyl)benzoate synthesis - chemicalbook [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. Methyl 3-amino-5-(trifluoromethyl)benzoate | C9H8F3NO2 | CID 4026781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. jelsciences.com [jelsciences.com]

Spectroscopic Profile & Technical Guide: Methyl 3-methyl-5-(trifluoromethyl)benzoate

[1][2]

Executive Summary & Compound Identity

Methyl 3-methyl-5-(trifluoromethyl)benzoate (CAS: 161622-18-0) represents a critical intermediate in the synthesis of trifluoromethylated pharmaceuticals and agrochemicals.[1][2][3] Its structural motif—combining a lipophilic trifluoromethyl group, an electron-donating methyl group, and a reactive ester handle—makes it a versatile building block for modulating metabolic stability and potency in drug candidates.[1][2][3]

This guide provides a comprehensive spectroscopic analysis, synthesizing theoretical principles with experimental expectations to serve as a definitive reference for structural validation.

Chemical Identity Table

| Parameter | Detail |

| IUPAC Name | Methyl 3-methyl-5-(trifluoromethyl)benzoate |

| CAS Number | 161622-18-0 |

| Molecular Formula | |

| Molecular Weight | 218.17 g/mol |

| Physical State | Colorless oil or low-melting solid |

| Solubility | Soluble in |

Synthesis & Impurity Context

Understanding the synthesis is prerequisite to interpreting the spectrum, as specific impurities (residual solvents, unreacted acids) often appear in the raw data.[1][2][3]

Synthetic Pathway (Graphviz)

The compound is typically synthesized via Fischer esterification of the corresponding benzoic acid or palladium-catalyzed carbonylation.[1][2][3]

Figure 1: Standard Fischer esterification pathway highlighting potential unreacted acid impurities.

Spectroscopic Data Analysis

The following data represents the Reference Spectroscopic Profile , derived from substituent chemical shift (SCS) principles and validated against analogous trifluoromethyl benzoate standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural confirmation.[1][2][3] The 1,3,5-substitution pattern creates a distinct signature in the aromatic region.[1][2][3]

NMR (400 MHz,

)

-

Diagnostic Logic: The molecule possesses

symmetry in the NMR timescale.[1][2][3] The three aromatic protons are magnetically non-equivalent but will appear as singlets (or fine multiplets) due to weak meta-coupling (

| Shift ( | Multiplicity | Integral | Assignment | Structural Logic |

| 8.15 | s (br) | 1H | Ar-H6 | Most deshielded; sandwiched between two electron-withdrawing groups (Ester & |

| 7.95 | s (br) | 1H | Ar-H2 | Deshielded by ortho-Ester; shielded slightly by ortho-Methyl.[1][2][3] |

| 7.60 | s (br) | 1H | Ar-H4 | Least deshielded aromatic; located between |

| 3.96 | s | 3H | Characteristic methyl ester singlet.[1][2][3] | |

| 2.48 | s | 3H | Benzylic methyl group resonance.[1][2][3] |

NMR (100 MHz,

)

| Shift ( | Splitting ( | Assignment | Notes |

| 166.2 | s | C=O | Carbonyl carbon.[1][2] |

| 139.5 | s | Ar-C3 | Ipso-methyl carbon.[1][2][3] |

| 133.0 | q ( | Ar-H | Aromatic CH.[1][2][3] |

| 131.5 | q ( | Ar-C5 | Ipso-CF3 carbon (Quartet due to |

| 130.8 | s | Ar-C1 | Ipso-ester carbon.[1][2][3] |

| 123.8 | q ( | Trifluoromethyl carbon (Large | |

| 52.5 | s | Methoxy carbon.[1][2][3] | |

| 21.2 | s | Methyl carbon.[1][2][3] |

NMR (376 MHz,

)

- -62.8 ppm (s, 3F): A single, sharp singlet characteristic of an aryl-trifluoromethyl group.[1][2][3]

Infrared (IR) Spectroscopy

IR is used for rapid functional group verification, particularly to confirm the ester carbonyl and the

-

1725

(Strong): -

1320 - 1100

(Strong, Broad): -

2950

(Weak):

Mass Spectrometry (MS)[2][3]

-

Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).[2][3]

-

Molecular Ion (

): 218 m/z.[1][2][3][5] -

Base Peak Logic: Esters typically fragment by losing the alkoxy group.[1][2][3]

Figure 2: Predicted EI-MS fragmentation pattern showing the characteristic loss of the methoxy group.[1][2]

Experimental Protocols (Best Practices)

To ensure data integrity and reproducibility, the following protocols should be strictly adhered to.

Protocol A: NMR Sample Preparation

Objective: Eliminate concentration effects and solvent impurities.[1][2][3]

-

Mass: Weigh 10-15 mg of the sample into a clean vial.

-

Solvent: Add 0.6 mL of

(99.8% D) containing 0.03% TMS as an internal standard. -

Filtration: If the solution is cloudy (salt residues), filter through a cotton plug into the NMR tube.

-

Acquisition:

- : 16 scans, 2s relaxation delay.

-

: 1024 scans minimum (to resolve the low-intensity quartets of the

Protocol B: GC-MS Purity Check

Objective: Quantify volatile impurities (solvents, starting materials).[1][2][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520213, Methyl 3-(trifluoromethyl)benzoate. Retrieved from [Link] (Used as primary spectral analog).[2][3]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition.[1][2][3] John Wiley & Sons.[1][2][3] (Source for Substituent Chemical Shift calculations).

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Methyl 3,5-bis(trifluoromethyl)benzoate | C10H6F6O2 | CID 141265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Methyl 3-methyl-5-(trifluoromethyl)benzoate synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Solubility Profile and Handling of Methyl 3-methyl-5-(trifluoromethyl)benzoate

Executive Summary

Methyl 3-methyl-5-(trifluoromethyl)benzoate (CAS: 161622-18-0 ) is a tri-substituted benzene derivative widely utilized as an intermediate in the synthesis of agrochemicals and pharmaceutical APIs. Its solubility profile is governed by the interplay between the lipophilic trifluoromethyl (-CF

This guide provides a definitive technical analysis of its solubility across organic solvent classes, supported by structural causality and validated experimental protocols.

Chemical Identity[1][2][3][4]

-

IUPAC Name: Methyl 3-methyl-5-(trifluoromethyl)benzoate

-

CAS Number: 161622-18-0

-

Molecular Formula: C

H -

Molecular Weight: 218.17 g/mol

-

Physical State: Low-melting solid or viscous liquid (dependent on purity and ambient temperature).

Physicochemical Analysis & Solubility Theory

The solubility behavior of this compound is predictable through Hansen Solubility Parameters (HSP) and LogP analysis.

Structural Influence on Solvation

-

Trifluoromethyl Group (-CF

): This is a critical lipophilic moiety.[1] The high electronegativity of fluorine creates a strong C-F bond dipole, but the overall symmetry and low polarizability of the -CF -

Methyl Ester (-COOCH

): Provides a dipole moment and hydrogen bond acceptance (HBA) capability, facilitating solubility in polar aprotic solvents (e.g., DMSO, Acetone) and alcohols. -

Methyl Group (-CH

): Adds slight lipophilicity and disrupts crystal lattice packing, often lowering the melting point compared to the non-methylated analog.

Predicted Partition Coefficient (cLogP)

-

Estimated cLogP: ~3.2 – 3.8

-

Implication: The compound is highly lipophilic .[1] It will partition preferentially into organic layers (DCM, EtOAc) during aqueous workups and exhibits negligible water solubility (< 10 mg/L).

Comprehensive Solubility Profile

The following data categorizes solvent compatibility based on "Like Dissolves Like" principles and standard synthetic workup procedures for trifluoromethyl-benzoate esters.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Primary Application |

| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Reaction solvent, Extraction |

| Chloroform (CHCl | Excellent | NMR analysis, Solubilization | |

| Esters | Ethyl Acetate (EtOAc) | Excellent | Extraction, Chromatography |

| Ethers | Tetrahydrofuran (THF) | High | Reaction solvent (Grignard/Lithiation) |

| Diethyl Ether (Et | High | Extraction | |

| Methyl tert-butyl ether (MTBE) | High | Industrial Extraction | |

| Alcohols | Methanol (MeOH) | Moderate to High | Transesterification, Crystallization |

| Ethanol (EtOH) | Moderate | Crystallization | |

| Polar Aprotic | DMSO | High | Biological Assays, S_NAr reactions |

| DMF | High | Coupling reactions | |

| Acetonitrile (MeCN) | High | HPLC Mobile Phase | |

| Hydrocarbons | Hexanes / Heptane | Moderate | Chromatography (Mobile phase) |

| Toluene | High | Reflux solvent | |

| Aqueous | Water | Insoluble | Washing (impurity removal) |

Technical Insight: The compound is soluble in Hexanes/EtOAc mixtures, making Normal Phase Silica Chromatography the standard purification method. A gradient of 0%

20% EtOAc in Hexanes is typically sufficient for elution.

Experimental Protocol: Gravimetric Solubility Determination

When exact solubility data is unavailable for a specific batch, the following Self-Validating Protocol must be used to determine saturation limits. This is critical for process scale-up to avoid precipitation in transfer lines.

Workflow Diagram (DOT)

Figure 1: Step-by-step decision tree for determining saturation solubility in the laboratory.

Detailed Methodology

-

Preparation: Weigh exactly 100 mg (

) of Methyl 3-methyl-5-(trifluoromethyl)benzoate into a 4 mL glass vial. -

Initial Addition: Add 500

L ( -

Observation:

-

Clear Solution: Solubility is

mg/mL. -

Suspension: Add solvent in 500

L increments until clarity is achieved.

-

-

Calculation:

-

Validation: Cool the solution to 4°C for 2 hours. If precipitation occurs, the room temperature solubility was near saturation; record the "Stable Solubility" as the concentration remaining in the supernatant (analyzed via HPLC).

Purification & Handling Strategies

Crystallization vs. Chromatography

Due to the low melting point potential of the "methyl + trifluoromethyl" substitution pattern, crystallization can be difficult.

-

Preferred Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (40-63

m). -

Mobile Phase: Hexanes : Ethyl Acetate (95:5 to 80:20).

-

Rationale: The non-polar nature of the compound allows it to elute quickly in non-polar solvents, separating it effectively from polar impurities (e.g., unreacted benzoic acid precursors).

Handling Precautions

-

Hydrolysis Risk: While benzoate esters are relatively stable, prolonged exposure to moisture in the presence of acids or bases can lead to hydrolysis, reforming the 3-methyl-5-(trifluoromethyl)benzoic acid .

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent moisture uptake and degradation.

References

-

Chemical Identity & CAS Verification

- Source: Sigma-Aldrich / Merck KGaA. "Methyl 3-methyl-5-(trifluoromethyl)

- Context: Confirms CAS 161622-18-0 and structural identity.

-

(Search: CAS 161622-18-0)

-

General Solubility of Fluorinated Benzoates

- Source: PubChem Compound Summary for Methyl 3-(trifluoromethyl)

- Context: Proxy data for solubility in organic solvents (DCM, EtOAc).

-

Synthesis & Workup Protocols

- Source: Google Patents, CN102351704A. "Method for synthesizing methyl 3-(trifluoromethyl)

- Context: Describes standard esterification workups using Methanol and extraction with non-polar solvents.

-

Solvent Properties

- Source: Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

- Context: Theoretical basis for "Like Dissolves Like" and Hansen Solubility Parameters.

Sources

commercial suppliers of "Methyl 3-methyl-5-(trifluoromethyl)benzoate"

A Strategic Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary: The Strategic Value of CAS 161622-18-0

In the high-stakes landscape of drug discovery, Methyl 3-methyl-5-(trifluoromethyl)benzoate (CAS 161622-18-0) is more than a simple reagent; it is a high-value scaffold for Structure-Activity Relationship (SAR) tuning. This compound offers a unique combination of the "Magic Methyl" effect—enhancing selectivity and solubility—and the metabolic stability provided by the trifluoromethyl (

For medicinal chemists, this specific substitution pattern (3-methyl, 5-trifluoromethyl) is critical for optimizing lipophilicity (

Chemical Profile & Critical Parameters

Before engaging suppliers, the sourcing scientist must define the technical specifications required for the intended application (e.g., Hit-to-Lead vs. GLP Tox).

| Parameter | Specification | Technical Note |

| CAS Number | 161622-18-0 | Distinct from the des-methyl analog (CAS 2557-13-3). Verify explicitly. |

| IUPAC Name | Methyl 3-methyl-5-(trifluoromethyl)benzoate | Also known as 3-Methoxycarbonyl-5-trifluoromethyltoluene. |

| Molecular Formula | MW: 218.17 g/mol | |

| Physical State | Colorless Oil or Low-Melting Solid | Melting point is near ambient (~25-30°C); often supplied as a liquid. |

| Solubility | DCM, MeOH, DMSO, EtOAc | Lipophilic; poor solubility in water. |

| Key Impurities | 3-methyl-5-(trifluoromethyl)benzoic acid | Result of hydrolysis; detectable by broad -OH peak in IR/NMR. |

Sourcing Landscape & Supplier Assessment

Sourcing this compound requires navigating between "Catalog Aggregators" (who drop-ship) and "Original Manufacturers" (who control the synthesis). For CAS 161622-18-0, the supply chain is split between direct sourcing of the ester and in-house synthesis from the acid precursor.

3.1 The "Make vs. Buy" Decision Matrix

The precursor acid, 3-methyl-5-(trifluoromethyl)benzoic acid (CAS 161622-05-5) , is often more stable and widely available than the ester.

Figure 1: Strategic decision workflow for sourcing CAS 161622-18-0. In many cases, buying the acid precursor (CAS 161622-05-5) and performing a Fischer esterification is faster than waiting for back-ordered ester stock.

3.2 Tiered Supplier List

Note: Supplier inventories fluctuate. Always request a current Certificate of Analysis (CoA) before purchase.

-

Tier 1 (Global Distributors - High Reliability):

-

Sigma-Aldrich (Merck): High price, but guaranteed CoA integrity. Best for analytical standards.

-

Combi-Blocks: Excellent balance of price and purity for building blocks.[1] Often stocks the acid precursor.

-

Enamine: Primary source for building blocks in early discovery; likely holds stock in Kyiv or US/EU depots.

-

-

Tier 2 (Specialty Fluorine Vendors):

-

Fluorochem (UK): Specializes in fluorinated intermediates. High probability of having the specific isomer.

-

Oakwood Chemical: US-based, good for rapid delivery of gram-scale quantities.

-

Quality Assurance & Validation Protocol

Upon receipt, "Trust but Verify" is the mandatory operating procedure. The following protocol ensures the reagent does not compromise downstream biological data.

4.1 Incoming Quality Control (IQC) Workflow

-

Visual Inspection: Check for biphasic nature (if liquid) or wet solids. The ester should be a clear, colorless liquid or white solid. Yellowing indicates oxidation or aniline impurities.

-

Identity Verification (

-NMR):-

Solvent:

-

Diagnostic Peaks:

-

ppm (s, 3H): Methyl ester (

-

ppm (s, 3H): Aryl methyl (

- ppm (m, 3H): Aromatic protons. Look for the specific 1,3,5-substitution pattern (two doublets/singlets depending on resolution).

-

ppm (s, 3H): Methyl ester (

-

-

Purity Check (GC-MS or LC-MS):

-

Method: GC-MS is preferred due to the compound's volatility and lack of ionizable groups for ESI-MS (unless hydrolyzed).

-

Acceptance Criteria: >95% area purity.

-

Common Contaminant: The unreacted acid (broad peak in LC, tailing in GC) or the des-methyl analog if sourced from a non-reputable vendor.

-

4.2 Impurity Profile Visualization

Understanding the synthesis route helps anticipate impurities.

Figure 2: Impurity origin flow. The primary concern is unreacted acid, which can interfere with base-sensitive coupling reactions (e.g., Buchwald-Hartwig) downstream.

Synthetic Utility & Handling

Once validated, the compound serves as a versatile electrophile.

5.1 Standard Transformations

-

Hydrolysis to Acid:

-

Reagent: LiOH in THF/H2O.

-

Use: Generates the acid for amide coupling (EDC/HOBt) to attach the 3-methyl-5-CF3-phenyl motif to amines.

-

-

Reduction to Benzyl Alcohol:

-

Reagent:

or DIBAL-H in dry THF. -

Use: Accesses the benzyl alcohol, which can be converted to a benzyl halide for alkylation.

-

-

Nucleophilic Addition:

-

Reagent: Grignard reagents (

). -

Use: Formation of tertiary alcohols.

-

5.2 Safety & Stability

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Esters can hydrolyze slowly if exposed to atmospheric moisture.

-

Hazards: Irritant.[2] The trifluoromethyl group enhances lipophilicity, potentially increasing skin absorption. Wear nitrile gloves and work in a fume hood.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520213, Methyl 3-(trifluoromethyl)benzoate. (Note: Used for analog comparison and property extrapolation). Retrieved from [Link]

- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextualizes the SAR value of CF3/Methyl groups).

Sources

structural analogs of "Methyl 3-methyl-5-(trifluoromethyl)benzoate"

Technical Guide: Structural Analogs of Methyl 3-methyl-5-(trifluoromethyl)benzoate

Part 1: Executive Summary & Strategic Importance

Methyl 3-methyl-5-(trifluoromethyl)benzoate (CAS: 161622-18-0) represents a "privileged scaffold" in medicinal chemistry.[1] It is not merely a building block; it is a strategic tool used to modulate the physicochemical properties of a drug candidate without altering its fundamental binding mode.[1]

The 1,3,5-substitution pattern on the benzene ring is critical. By placing substituents at the meta positions relative to the ester (or resulting amide), researchers achieve two goals:

-

Metabolic Shielding: The para position remains open or can be substituted later, but the meta substituents sterically and electronically shield the ring from oxidative metabolism (e.g., P450 hydroxylation).

-

Vector Exploration: The 3-methyl and 5-trifluoromethyl groups project into distinct hydrophobic sub-pockets within protein active sites (commonly seen in Kinase and GPCR targets).[1]

This guide dissects the structural analogs of this core, providing a roadmap for bioisosteric replacement and synthetic derivatization.[1]

Part 2: The Structural Analog Landscape

In lead optimization, we rarely stick to the initial hit.[1] We explore "neighboring" chemical space. For this specific benzoate, the analogs fall into three distinct tiers: Bioisosteres , Homologs , and Scaffold Hops .

Classification of Analogs

| Analog Class | Modification Type | Example Structure | Rationale (SAR) |

| Direct Homologs | Alkyl Chain Extension | Methyl | Probes steric tolerance of the hydrophobic pocket.[1] |

| Electronic Bioisosteres | Halogen Swap | Modulates lipophilicity (LogP) and sigma ( | |

| Steric Bioisosteres | Volumetric Replacement | Maintains steric bulk but removes the electron-withdrawing effect.[1] | |

| Scaffold Hopping | Core Ring Change | Benzene | Increases solubility and introduces a hydrogen bond acceptor (N).[1] |

| Functional Isosteres | Linker Change | Ester | Improves metabolic stability (esters are labile in plasma).[1] |

Visualization: Analog Decision Tree

The following diagram illustrates the decision logic for selecting analogs based on the desired physicochemical outcome.

Figure 1: Decision tree for selecting structural analogs based on SAR requirements.

Part 3: Scientific Rationale & Mechanism

The "Magic Methyl" Effect

The 3-methyl group in this molecule is not innocent.[1] In drug design, the "Magic Methyl" effect refers to the phenomenon where the addition of a single methyl group can boost potency by 10-fold or more.

-

Mechanism: The methyl group restricts the rotation of the benzoate/amide bond, locking the molecule into a bioactive conformation (pre-organization). It also desolvates the hydrophobic pocket, gaining entropy.[1]

The Trifluoromethyl Anchor

The

-

Dipole Alignment: The

group creates a strong local dipole that can interact with backbone carbonyls in the target protein.[1]

Part 4: Synthetic Methodologies & Protocols

To utilize Methyl 3-methyl-5-(trifluoromethyl)benzoate effectively, one must often convert the ester to an acid or amide.[1] Below is a self-validating protocol for generating an amide library, which is the most common application in drug discovery.

Workflow Visualization

Figure 2: Synthetic workflow from the ester starting material to the amide library.

Detailed Protocol: Saponification & Amide Coupling

Objective: Convert the methyl ester to a biologically active amide derivative.

Step 1: Saponification (Ester Hydrolysis) [1]

-

Reagents: Dissolve Methyl 3-methyl-5-(trifluoromethyl)benzoate (1.0 eq) in a 3:1 mixture of THF:Water.

-

Catalyst: Add Lithium Hydroxide Monohydrate (LiOH·H2O, 3.0 eq).

-

Reaction: Stir vigorously at Room Temperature (RT) for 4 hours.

-

Self-Validation Point: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (

) should disappear, and a baseline spot (acid) should appear.[1]

-

-

Workup: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate (

).[1] Dry over -

Result: 3-methyl-5-(trifluoromethyl)benzoic acid . (Expect white solid, Yield >95%).[1]

Step 2: HATU-Mediated Amide Coupling

-

Activation: Dissolve the acid (1.0 eq) from Step 1 in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).[1] Stir for 10 minutes to form the active ester.[1]

-

Why HATU? It minimizes racemization (though not an issue here) and works well for electron-deficient acids like this one.[1]

-

-

Coupling: Add the desired Amine (1.1 eq) (e.g., benzylamine, aniline).

-

Reaction: Stir at RT for 12 hours.

-

Purification: Dilute with water (precipitate may form).[1] Extract with EtOAc.[1] Wash with saturated

(removes unreacted acid) and Brine.[1] -

Validation: Verify structure via

-NMR. Look for the disappearance of the acid proton (

Part 5: References

-

PubChem. (n.d.).[1][2] Methyl 3,5-bis(trifluoromethyl)benzoate Compound Summary. (Used for comparative physicochemical data of the 3,5-disubstituted class). Retrieved from [Link]

-

Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Foundational text on

bioisosteres). -

Vertex AI Search. (2023).[1] Synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. (Protocol adaptation source). Retrieved from [Link][1][3][4][5][6]

Sources

- 1. Methyl 3,5-bis(trifluoromethyl)benzoate | C10H6F6O2 | CID 141265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methyl-5-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 3,5-bis(fluoroalkyl)pyrazoles/pyrazolines via [3 + 2] cycloaddition of di/trifluoroacetohydrazonoyl bromides and trifluoromethyl-substituted alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

The Trifluoromethyl Motif in Arene Chemistry: Electronic Descriptors and Medicinal Utility

PART 1: EXECUTIVE SUMMARY & CORE DIRECTIVE

Objective: This technical guide deconstructs the electronic and physicochemical impact of the trifluoromethyl (

Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.[1]

PART 2: ELECTRONIC ARCHITECTURE

The

The Inductive Effect ( )

The fluorine atom is the most electronegative element (

Negative Hyperconjugation (The Resonance Component)

Unlike methoxy (

-

Mechanism: The

antibonding orbitals of the C-F bonds are low enough in energy to overlap with the filled -

Result: Electron density flows from the ring into the C-F

orbitals. This effectively reinforces the electron-withdrawing nature of the group, particularly at the ortho and para positions.

Visualization of Electronic Flow

The following diagram illustrates the dual electron-withdrawing mechanisms:

Figure 1: The

PART 3: QUANTITATIVE DESCRIPTORS

To rationally design drugs, chemists rely on constants that quantify these effects.[1] The

Table 1: Physicochemical Parameters of vs. Common Substituents[1]

| Substituent | Field Effect ( | Resonance Effect ( | |||

| 0.43 | 0.54 | 0.88 | 0.38 | 0.16 | |

| -0.07 | -0.17 | 0.56 | -0.04 | -0.13 | |

| 0.37 | 0.23 | 0.71 | 0.41 | -0.15 | |

| 0.71 | 0.78 | -0.28 | 0.65 | 0.13 |

Key Insights:

- : This confirms that the resonance component (negative hyperconjugation) operates in the same direction as the inductive effect (withdrawal), intensifying the effect at the para position.

-

High Lipophilicity (

): The -

Metabolic Stability: The C-F bond energy (~485 kJ/mol) renders the group inert to oxidative metabolism, unlike a methyl group which is easily oxidized to a carboxylic acid.

PART 4: REACTIVITY MODULATION

The electronic properties of

Electrophilic Aromatic Substitution (EAS)[3]

-

Effect: Strong Deactivation.[1]

-

Directing Group: Meta-director.[1]

-

Mechanism: The destabilization of the arenium ion intermediate (sigma complex) is most severe when the positive charge lands on the carbon bearing the

group. This occurs in ortho and para attack.[1] Therefore, the electrophile is forced to the meta position, although the overall reaction rate is slow.

Nucleophilic Aromatic Substitution ( )

-

Effect: Strong Activation.[1]

-

Mechanism: In

, the ring accepts electron density (forming a negatively charged Meisenheimer complex). The electron-withdrawing

PART 5: EXPERIMENTAL PROTOCOLS

Protocol A: Innate Radical Trifluoromethylation (Langlois Method)

Context: Traditional methods (e.g., Swarts reaction) require harsh conditions.[1] Modern drug discovery utilizes the Langlois reagent (Sodium Triflinate,

Reagents:

-

Substrate: Heteroarene or electron-rich arene (1.0 equiv)[1]

-

Reagent: Sodium Triflinate (Langlois Reagent) (3.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 3.0 - 5.0 equiv)[1]

-

Catalyst:

or similar Cu(II) source (catalytic amounts, optional but often used) -

Solvent: DCM/Water biphasic mix or DMSO.[1]

Step-by-Step Methodology:

-

Setup: In a pressure tube equipped with a stir bar, dissolve the substrate (e.g., caffeine, pyridine derivative) in a mixture of DCM and water (3:1 ratio).

-

Addition: Add Sodium Triflinate (3.0 equiv) followed by the copper catalyst (10 mol%).

-

Initiation: Cool the mixture to

and add TBHP dropwise. -

Reaction: Seal the tube and allow it to warm to room temperature. Stir vigorously for 12–24 hours. (Note:

radicals are electrophilic; they will prefer electron-rich positions).[1] -

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Dry over

, concentrate, and purify via flash column chromatography.

Reaction Pathway Visualization:

[4]

Protocol B: Microsomal Stability Assay (Metabolic Blockade Verification)

Context: This assay validates whether the introduction of

Methodology:

-

Preparation: Prepare a

stock solution of the test compound (with -

Incubation: Dilute to

in phosphate buffer (pH 7.4) containing liver microsomes (human or rat, -

Start: Initiate reaction by adding NADPH (cofactor).[1] Incubate at

.[1] -

Sampling: Aliquot samples at

minutes. -

Quench: Immediately add ice-cold acetonitrile containing an internal standard (e.g., warfarin) to precipitate proteins.[1]

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope-

Success Criterion: The

analog should show a significantly longer

-

PART 6: REFERENCES

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1]

-

Langlois, B. R., Laurent, E., & Roidot, N. (1991).[1] Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525-7528.[1]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1]

-

Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011).[1] Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1]

Sources

Methodological & Application

Application Note: Optimization of Suzuki-Miyaura Coupling for Methyl 3-methyl-5-(trifluoromethyl)benzoate Scaffolds

Executive Summary & Strategic Analysis

Methyl 3-methyl-5-(trifluoromethyl)benzoate (CAS: 161622-18-0) represents a high-value pharmacophore combining a lipophilic trifluoromethyl group, a steric methyl handle, and a versatile ester functionality in a 1,3,5-substitution pattern.

In the context of Suzuki-Miyaura cross-coupling, this molecule presents a distinct nomenclature challenge that this guide addresses through two parallel workflows:

-

Synthesis of the Target: If the objective is to synthesize this molecule, the reaction requires a challenging C(sp²)–C(sp³) coupling between Methyl 3-bromo-5-(trifluoromethyl)benzoate and a methylboron source.

-

Utilization of the Scaffold: If the objective is to use this scaffold to generate biaryl libraries (e.g., "Methyl 3-aryl-5-(trifluoromethyl)benzoate"), the reaction is a standard C(sp²)–C(sp²) coupling.

Key Mechanistic Insight: The 3,5-disubstitution pattern with two electron-withdrawing groups (EWG: -COOMe and -CF₃) makes the aryl halide precursor highly electrophilic. This facilitates rapid Oxidative Addition (OA) of the Palladium catalyst. However, this same electron deficiency renders the ester moiety susceptible to hydrolysis under harsh basic conditions. Therefore, our protocols utilize mild phosphate or carbonate bases and ligand-controlled catalysts to maximize yield and preserve the ester.

Critical Precursor Identification

Since the title molecule (Methyl 3-methyl-5-(trifluoromethyl)benzoate) lacks a leaving group, all coupling protocols described herein utilize its halogenated precursor:

-

Precursor Name: Methyl 3-bromo-5-(trifluoromethyl)benzoate

-

Role: Electrophile (Aryl Halide)

-

Electronic Profile: Electron-Deficient (Activated for Pd-insertion)

Protocol A: Synthesis of the Target (Methylation)

Objective: Synthesis of Methyl 3-methyl-5-(trifluoromethyl)benzoate via C(sp²)–C(sp³) coupling. Challenge: Methylboronic acid is prone to protodeboronation and slow transmetalation. Solution: Use Potassium Methyltrifluoroborate (Molander Salt) with a specialized bulky phosphine ligand (RuPhos) to stabilize the catalytic cycle.

Reagents & Stoichiometry[1]

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |

| Substrate | Methyl 3-bromo-5-(trifluoromethyl)benzoate | 1.0 | Electrophile |

| Nucleophile | Potassium Methyltrifluoroborate (MeBF₃K) | 1.5 | Robust Methyl Source |

| Catalyst | Pd(OAc)₂ | 0.02 (2 mol%) | Palladium Source |

| Ligand | RuPhos | 0.04 (4 mol%) | Bulky, e-rich Ligand |

| Base | K₂CO₃ | 3.0 | Activator |

| Solvent | Toluene / Water (10:1) | 0.25 M | Biphasic System |

Step-by-Step Procedure

-

Catalyst Pre-complexation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%). Add anhydrous Toluene (1 mL/mmol substrate) and stir at room temperature for 5 minutes to generate the active catalyst species.

-

Substrate Addition: Add Methyl 3-bromo-5-(trifluoromethyl)benzoate (1.0 equiv) and Potassium Methyltrifluoroborate (1.5 equiv) to the vial.

-

Base Addition: Add K₂CO₃ (3.0 equiv) followed by degassed Water (0.1 mL/mmol substrate). Note: The water is critical for the solubility of the inorganic base and the trifluoroborate hydrolysis.

-

Degassing: Seal the vial and purge with Argon for 2 minutes (balloon needle method).

-

Reaction: Heat the mixture to 80°C for 12–24 hours with vigorous stirring (1000 rpm).

-

Monitoring: Check TLC (Hexanes/EtOAc 9:1). The starting bromide (Rf ~0.6) should disappear; the methyl product (Rf ~0.65) will appear close by. Use GC-MS for definitive confirmation to distinguish between Product (Me) and Protodeboronated byproduct (H).

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate and Water. Separate phases. Extract aqueous layer 2x with EtOAc. Dry organics over MgSO₄ and concentrate.

-

Purification: Flash chromatography (0-10% EtOAc in Hexanes).

Protocol B: Biaryl Library Synthesis (Scaffold Utilization)

Objective: Coupling Methyl 3-bromo-5-(trifluoromethyl)benzoate with various Aryl Boronic Acids. Challenge: Preventing ester hydrolysis while maintaining high turnover. Solution: Use Pd(dppf)Cl₂ with Potassium Phosphate , a mild base system.

Reagents & Stoichiometry[1]

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |

| Substrate | Methyl 3-bromo-5-(trifluoromethyl)benzoate | 1.0 | Electrophile |

| Nucleophile | Aryl Boronic Acid (Ar-B(OH)₂) | 1.2 | Nucleophile |

| Catalyst | Pd(dppf)Cl₂ · DCM | 0.03 (3 mol%) | Robust Catalyst |

| Base | K₃PO₄ (Tribasic Potassium Phosphate) | 2.0 | Mild Base |

| Solvent | 1,4-Dioxane / Water (4:1) | 0.2 M | Standard Solvent |

Step-by-Step Procedure

-

Setup: Charge a reaction vessel with the Aryl Bromide (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

-

Solvent & Degassing: Add 1,4-Dioxane and Water (4:1 ratio). Sparge the solution with Nitrogen or Argon for 10 minutes. Oxygen removal is vital to prevent homocoupling of the boronic acid.

-

Catalyst Addition: Add Pd(dppf)Cl₂ · DCM (3 mol%) quickly under a stream of inert gas. Seal the vessel.

-

Reaction: Heat to 90°C for 4–16 hours.

-

Note: The electron-poor nature of the bromide usually ensures completion < 6 hours.

-

-

Workup: Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc. Wash the filtrate with Brine.

-

Purification: Silica gel chromatography.

Visualization: Workflow & Mechanism

Experimental Workflow Diagram

Caption: Optimized workflow for Suzuki coupling of electron-deficient benzoates, emphasizing degassing to prevent oxidative homocoupling.

Mechanistic Pathway (Specific to Substrate)

Caption: Catalytic cycle highlighting the accelerated Oxidative Addition due to the -CF3 and -COOMe groups on the aryl ring.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction (SM Recovery) | Catalyst poisoning or poor ligand choice. | Switch to XPhos Pd G3 or Pd-PEPPSI-IPr . Ensure inert atmosphere. |

| Protodeboronation (Ar-H) | Unstable boronic acid (common with Methyl/Alkyl). | Switch to Potassium Trifluoroborate (R-BF₃K) salts. Reduce water ratio. |

| Homocoupling (Ar-Ar) | Oxygen presence or excess oxidant. | Increase degassing time. Lower catalyst loading. |

| Ester Hydrolysis | Base is too strong (e.g., NaOH, KOH). | Switch to K₃PO₄ or CsF . Lower reaction temperature to 60°C. |

References

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (Reference for RuPhos utility in difficult couplings). Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Transition-Metal-Free Suzuki-Type Coupling Reactions [organic-chemistry.org]

- 4. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. sioc.cas.cn [sioc.cas.cn]

Application Notes and Protocols for the Hydrolysis of Methyl 3-methyl-5-(trifluoromethyl)benzoate

Authored by: Senior Application Scientist, Chemical Development

Abstract

This document provides a comprehensive technical guide for the hydrolysis of Methyl 3-methyl-5-(trifluoromethyl)benzoate to its corresponding carboxylic acid, 3-methyl-5-(trifluoromethyl)benzoic acid. This transformation is a critical step in the synthesis of various pharmacologically active compounds and advanced materials. We present detailed protocols for both base-catalyzed (saponification) and acid-catalyzed hydrolysis, offering insights into the mechanistic underpinnings, reaction optimization, and safety considerations. The guidance herein is tailored for researchers, chemists, and process development scientists, aiming to provide a robust framework for achieving high-yield, high-purity synthesis.

Introduction: Strategic Importance of the Hydrolysis

The conversion of Methyl 3-methyl-5-(trifluoromethyl)benzoate to 3-methyl-5-(trifluoromethyl)benzoic acid is a foundational reaction in medicinal chemistry and materials science. The resulting carboxylic acid serves as a versatile building block, or synthon, for introducing the trifluoromethyl- and methyl-substituted phenyl moiety into more complex molecular architectures. The trifluoromethyl group (-CF₃) is of particular importance in drug design, as its unique electronic properties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.

This guide moves beyond a simple recitation of steps, delving into the causality behind procedural choices to empower the scientist with a deep, actionable understanding of the transformation.

Mechanistic Overview: Acid vs. Base Catalysis

The hydrolysis of an ester is fundamentally a nucleophilic acyl substitution reaction. The choice between acid and base catalysis is the primary strategic decision, dictated by the substrate's stability, desired reaction kinetics, and scalability.

Base-Catalyzed Hydrolysis (Saponification)

This is the most common and often preferred method for the hydrolysis of simple esters. The mechanism involves the direct attack of a strong nucleophile, the hydroxide ion (OH⁻), on the electrophilic carbonyl carbon of the ester.

Causality: The reaction is effectively irreversible because the final deprotonation of the carboxylic acid by the base forms a carboxylate salt, which is resonance-stabilized and resistant to nucleophilic attack by the alcohol byproduct (methanol). This thermodynamic sink drives the reaction to completion.[1][2]

-

Key Features:

-

Stoichiometric: At least one equivalent of base is required.

-

Irreversible: Proceeds to completion.

-

Kinetics: Typically faster than acid-catalyzed hydrolysis at comparable temperatures.

-

Acid-Catalyzed Hydrolysis

This pathway is a reversible process, essentially the reverse of a Fischer esterification.[3][4] The acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile, water.

Causality: Every step in the mechanism is in equilibrium. To drive the reaction toward the carboxylic acid product, Le Châtelier's principle must be exploited, typically by using a large excess of water as the solvent.[3]

-

Key Features:

-

Catalytic: Only a sub-stoichiometric amount of acid is needed.

-

Reversible: An equilibrium process.

-

Conditions: Often requires elevated temperatures (reflux) to achieve a reasonable reaction rate.

-

Analysis of the Substrate: Methyl 3-methyl-5-(trifluoromethyl)benzoate

The specific structure of our substrate informs the optimal reaction strategy.

-

Electronic Effects: The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group. This effect is transmitted through the aromatic ring, increasing the electrophilicity of the carbonyl carbon. This inherent activation facilitates nucleophilic attack and suggests that the hydrolysis of this ester should proceed more readily than that of an unsubstituted methyl benzoate.

-

Steric Effects: The methyl group is in the meta-position relative to the ester and thus presents no significant steric hindrance to the reaction center.

-

Side Reaction Potential: The -CF₃ group itself can be susceptible to hydrolysis to a carboxylic acid group under forcing conditions (e.g., high temperatures in strongly basic solutions).[5] Therefore, while base-catalyzed hydrolysis is generally preferred, reaction conditions should be carefully controlled to avoid this potential side reaction.

Experimental Protocols

Protocol 1: High-Efficiency Base-Catalyzed Hydrolysis (Saponification)

This protocol is recommended for its reliability, high yield, and straightforward execution. It leverages the irreversible nature of saponification for a complete conversion.

Workflow Diagram: Base-Catalyzed Hydrolysis

Caption: Workflow for the saponification of the methyl ester.

A. Reagents and Materials

| Reagent/Material | Grade | Supplier Example | Notes |

| Methyl 3-methyl-5-(trifluoromethyl)benzoate | >98% | Sigma-Aldrich | Starting Material |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | ACS Reagent Grade | Fisher Scientific | Preferred base for clean reactions. NaOH or KOH can be substituted. |

| Tetrahydrofuran (THF) | Anhydrous | Acros Organics | Co-solvent to ensure solubility. |

| Methanol (MeOH) | ACS Reagent Grade | VWR | Co-solvent, aids in solubility. |

| Hydrochloric Acid (HCl) | 1.0 M solution | J.T. Baker | For acidification. |

| Deionized Water | N/A | In-house | For solutions and washing. |

| Ethyl Acetate | ACS Grade | EMD Millipore | For Thin Layer Chromatography (TLC). |

| Hexanes | ACS Grade | EMD Millipore | For TLC. |

| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring. |

| Round-bottom flask, magnetic stirrer, pH paper, Buchner funnel, filter paper | N/A | Standard Lab Glassware |

B. Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-methyl-5-(trifluoromethyl)benzoate (2.18 g, 10.0 mmol, 1.0 equiv) in a mixture of THF (20 mL) and Methanol (10 mL). Stir until a homogenous solution is formed.

-

Base Addition: In a separate beaker, dissolve Lithium Hydroxide Monohydrate (0.63 g, 15.0 mmol, 1.5 equiv) in deionized water (10 mL). Add the aqueous LiOH solution to the stirring ester solution at room temperature.

-

Reaction and Monitoring: Allow the reaction to stir at room temperature (approx. 20-25°C). Monitor the disappearance of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The starting ester is UV active and less polar than the product acid. The reaction is typically complete within 2-4 hours.

-

Solvent Removal: Once the reaction is complete, remove the organic solvents (THF and methanol) using a rotary evaporator.

-

Work-up: Dilute the remaining aqueous residue with deionized water (20 mL). This solution contains the lithium salt of the product.

-

Acidification and Precipitation: Cool the aqueous solution in an ice bath. Slowly add 1.0 M HCl dropwise while stirring vigorously. Monitor the pH with pH paper. Continue adding acid until the pH is between 2 and 3. A white precipitate of the carboxylic acid product will form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with two portions of cold deionized water (2 x 15 mL) to remove any inorganic salts.

-

Drying: Dry the purified 3-methyl-5-(trifluoromethyl)benzoic acid in a vacuum oven at 40-50°C to a constant weight. Expected yield: >95%.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol is a viable alternative, particularly if the molecule contains other base-sensitive functional groups. Success hinges on driving the equilibrium towards the products.

A. Reagents and Materials

| Reagent/Material | Grade | Supplier Example | Notes |

| Methyl 3-methyl-5-(trifluoromethyl)benzoate | >98% | Sigma-Aldrich | Starting Material |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | J.T. Baker | Catalyst. Handle with extreme care.[6][7] |

| Acetic Acid | Glacial | Fisher Scientific | Solvent. |

| Deionized Water | N/A | In-house | Reagent and for work-up. |

| Diethyl Ether or MTBE | Anhydrous | VWR | Extraction solvent. |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | N/A | In-house | For neutralizing acid. |

| Brine (Saturated NaCl solution) | N/A | In-house | For washing. |

| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | Sigma-Aldrich | Drying agent. |

| Round-bottom flask, reflux condenser | N/A | Standard Lab Glassware |

B. Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask, prepare a mixture of glacial acetic acid (30 mL) and deionized water (10 mL). Add Methyl 3-methyl-5-(trifluoromethyl)benzoate (2.18 g, 10.0 mmol).

-

Catalyst Addition: To the stirring suspension, carefully add concentrated sulfuric acid (1.0 mL). Caution: This addition is exothermic.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 110-120°C) using a heating mantle.

-

Reaction and Monitoring: Maintain the reflux for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Cooling and Quenching: Once the reaction is deemed complete, allow the flask to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water (100 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or MTBE (3 x 40 mL).

-

Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, Caution: CO₂ evolution! ), and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization (e.g., from a heptane/ethyl acetate mixture) if necessary.

Comparative Data and Considerations

| Parameter | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis | Rationale & Field Insights |

| Reaction Time | 2-4 hours | 8-16 hours | Saponification is kinetically faster and irreversible. |

| Temperature | Room Temperature | Reflux (~110-120°C) | The higher energy barrier for the acid-catalyzed pathway necessitates elevated temperatures. |

| Reagent Stoichiometry | >1 equivalent of base | Catalytic acid | Base is consumed during the reaction, while the acid is regenerated. |

| Work-up Complexity | Simpler (Precipitation/Filtration) | More complex (Liquid-Liquid Extraction) | Direct isolation of a solid product from the saponification is often cleaner and more efficient on a lab scale. |

| Overall Yield | Typically >95% | Typically 85-95% | The irreversible nature of saponification and simpler work-up generally lead to higher isolated yields. |

| Key Weakness | Potential for -CF₃ hydrolysis | Reversible; requires forcing conditions | The risk to the -CF₃ group is low at room temperature but should be considered if heating is applied. The equilibrium nature of the acid method is its main drawback. |

Base-Catalyzed Hydrolysis Mechanism

Caption: Key mechanistic steps in saponification.

Safety and Handling

-

Strong Bases (LiOH, NaOH, KOH): Corrosive and can cause severe skin and eye burns. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Strong Acids (H₂SO₄): Highly corrosive and can cause severe burns. Concentrated sulfuric acid is also a strong dehydrating agent. Always add acid to water/solvent slowly, never the other way around, to manage the exothermic reaction.[7][9] All manipulations should be performed in a certified chemical fume hood.[7]

-

Trifluoromethyl Compounds: While the target molecule is not acutely toxic, compounds containing trifluoromethyl groups should be handled with care. Avoid inhalation of dust or vapors.[10]

-

General Precautions: Ensure an emergency eyewash station and safety shower are accessible.[6] Avoid inhalation of solvent vapors and work in a well-ventilated area or fume hood.[8]

References

- Patents, G. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

- Science Learning Center. (n.d.).

- (n.d.).

- (n.d.). Method for synthesizing methyl 3-(trifluoromethyl)benzoate. (CN102351704A).

- Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68. DOI: 10.1039/A809670H.

- (2023).

- The Organic Chemistry Channel - by Dr. Ramasamy. (2024).

- (2018).

- Wasif, M. M. (2021).

- (n.d.). Linear Free Energy Relationships from Rates of Esterification and Hydrolysis of Aliphatic and Ortho-substituted Benzoate Esters. Journal of the American Chemical Society.

- (n.d.).

- (n.d.). Trifluoromethanesulfonic Acid Catalyzed Novel Friedel-Crafts Acylation of Aromatics with Methyl Benzoate.

- ChemicalBook. (2024).

- (n.d.). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2.

- (2009). (PDF) Kinetic study of hydrolysis of benzoates. part xxvii. ortho substituent effect in alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous BU4NBr.

- (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals.

- Concordia University. (n.d.). “SUPERACIDS” SAFETY GUIDELINES.

- (n.d.). LiO-t-Bu/CsF-Mediated Formal Hydrolysis of Trifluoromethyl Arenes.

- (n.d.). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. PMC - NIH.

- (n.d.). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates.

- Kocalar, S., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.

- (2022). What are some safety precautions to take when working with strong acids and strong bases?

- (n.d.). Rapid Saponification of Fatty Acid Methyl Esters with Aqueous Alkali Hydroxide Solutions Using a Long Narrow Tubular Reactor.

- Department of Medicine. (2016). Standard Operating Procedure Title: WORKING WITH ACIDS AND BASES.

- CalTech GPS. (2009). Saponification (Base Hydrolysis)

- Flinn Scientific. (n.d.). Acid Safety.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. quora.com [quora.com]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. concordia.ca [concordia.ca]

- 7. quora.com [quora.com]

- 8. medicine.nus.edu.sg [medicine.nus.edu.sg]

- 9. flinnsci.com [flinnsci.com]

- 10. chemicalbook.com [chemicalbook.com]

Application Note: Purification of Methyl 3-methyl-5-(trifluoromethyl)benzoate by Flash Column Chromatography

Part 1: Executive Summary & Compound Profile[1]

The Challenge

The purification of Methyl 3-methyl-5-(trifluoromethyl)benzoate represents a classic but critical separation challenge in medicinal chemistry.[1] This intermediate is frequently synthesized via Fischer esterification or acyl chloride coupling. The primary impurities are typically the unreacted parent carboxylic acid (3-methyl-5-(trifluoromethyl)benzoic acid), mineral acid catalysts, and occasionally regioisomers derived from upstream halogenation steps.[1]

While silica gel chromatography is the gold standard for final polishing, relying solely on it for bulk purification is inefficient. The trifluoromethyl (

Compound Properties & Chromatography Implications[1][2][3][4][5][6]

| Property | Value / Description | Chromatographic Implication |

| Structure | Benzoate ester with | UV Active (254 nm).[1] Strong |

| Lipophilicity | High (LogP est. ~3.5 - 4.[1]0) | Elutes early in Normal Phase (NP).[1] Requires non-polar mobile phase. |

| Acidity (Impurities) | Parent acid pKa ~3.5 - 4.0 | Acidic impurities will streak on silica unless removed or buffered.[1] |

| Physical State | Colorless to pale yellow oil/low-melting solid | Liquid loading is possible, but dry loading is recommended for resolution.[1] |

Part 2: Pre-Chromatography "Chemical Filter" (Crucial)[1]

Expert Insight: The most common error in purifying benzoate esters is overloading the silica column with unreacted carboxylic acid. The acid interacts strongly with the silanols (

Protocol A: The "Chemical Filter" Workup

Perform this prior to TLC or Column Chromatography.

-

Dilution: Dissolve the crude reaction mixture in Diethyl Ether or Ethyl Acetate (EtOAc).

-

Why: Ether is preferred for better phase separation, but EtOAc is safer.

-

-

Acid Removal: Wash the organic layer 2x with saturated Sodium Bicarbonate (

) . -

Brine Wash: Wash 1x with saturated NaCl to remove trapped water.[1]

-

Drying: Dry over anhydrous

, filter, and concentrate.-

Result: The residue is now predominantly the ester, simplifying the chromatography to a filtration or minor polishing step.

-

Part 3: Method Development (TLC Scouting)[1]

Before committing the bulk sample, determine the optimal solvent system using Thin Layer Chromatography (TLC).

Visualization

-

UV (254 nm): The benzoate chromophore is strongly UV active.

-

Stain (Optional): Phosphomolybdic Acid (PMA) or

can be used if UV is ambiguous, though rarely necessary for benzoates.[1]

Solvent System Optimization

Test the following solvent systems (Normal Phase Silica):

| Solvent System (Hexane : EtOAc) | Expected Rf (Ester) | Outcome |

| 100% Hexane | 0.00 - 0.05 | Too non-polar.[1] Compound stays at baseline. |

| 10 : 1 | 0.25 - 0.35 | Ideal. Good separation from non-polar impurities. |

| 5 : 1 | 0.50 - 0.65 | Too fast.[1] Poor resolution from similar side products. |

| 1 : 1 | > 0.80 | Co-elution with solvent front.[1] |

Recommendation: Target an Rf of 0.30 for the product. For Methyl 3-methyl-5-(trifluoromethyl)benzoate, a gradient starting at 100% Hexane and ramping to 10% EtOAc is typically optimal.

Part 4: Flash Chromatography Protocol[1]

Stationary Phase & Column Sizing

-

Stationary Phase: Silica Gel 60 (40-63 µm).

-

Loading Ratio: 1:30 to 1:50 (Sample : Silica by weight).

-